molecular formula C19H21FN4O B2822534 2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2380096-24-0

2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B2822534
CAS No.: 2380096-24-0
M. Wt: 340.402
InChI Key: ODHOJEPKEQRIFE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a fluorophenyl group and a methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidinyl and fluorophenyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with molecular targets such as enzymes, receptors, or proteins. The fluorophenyl and pyrimidinyl groups can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine
  • 3-([6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl]amino)propanenitrile

Uniqueness

2-(4-Fluorophenyl)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is unique due to its specific combination of fluorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O/c1-13-6-18(22-12-21-13)23-8-15-10-24(11-16(15)9-23)19(25)7-14-2-4-17(20)5-3-14/h2-6,12,15-16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOJEPKEQRIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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